

OG 488, Acid: Application Notes for Tracking Acidic Organelles

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Compound of Interest

Compound Name: OG 488, acid

Cat. No.: B15142037

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 (OG 488) is a bright, water-soluble, and photostable green fluorescent dye.[1][2] Its utility in cellular biology, particularly for the study of acidic organelles such as lysosomes, endosomes, and phagosomes, stems from its unique pH-dependent fluorescence. With a pKa of approximately 4.6-4.8, the fluorescence of OG 488 is significantly quenched in the neutral pH of the cytoplasm but increases dramatically in acidic environments.[1] This property makes it an excellent tool for selectively imaging and tracking these critical cellular compartments in live cells. Furthermore, its spectral properties are well-matched to the common 488 nm laser line, making it readily adaptable for use in a wide range of fluorescence microscopy and flow cytometry applications.

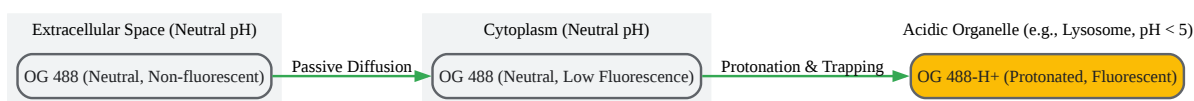
Physicochemical and Fluorescent Properties

A comprehensive summary of the key quantitative data for OG 488 is presented in the table below, allowing for easy comparison and experimental planning.

Property	Value	Reference
Excitation Maximum	~490-494 nm	[1]
Emission Maximum	~514-523 nm	[1]
pKa	4.6 - 4.8	[1]
Molar Extinction Coefficient	~75,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield	~0.91 ± 0.05	[4]
Fluorescence Lifetime (at pH 1)	~2 ns	[5]
Fluorescence Lifetime (at pH 5-6)	~4 ns	[5]

Mechanism of Action for Tracking Acidic Organelles

The selective accumulation and fluorescence of OG 488 in acidic organelles is a passive process driven by its chemical nature as a weak base. This mechanism allows for the ratiometric measurement of pH within these compartments.



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Mechanism of OG 488 accumulation and fluorescence in acidic organelles.

Experimental Protocols

Live-Cell Imaging of Acidic Organelles

This protocol provides a general guideline for staining acidic organelles in live mammalian cells. Optimization may be required for different cell types and experimental conditions.

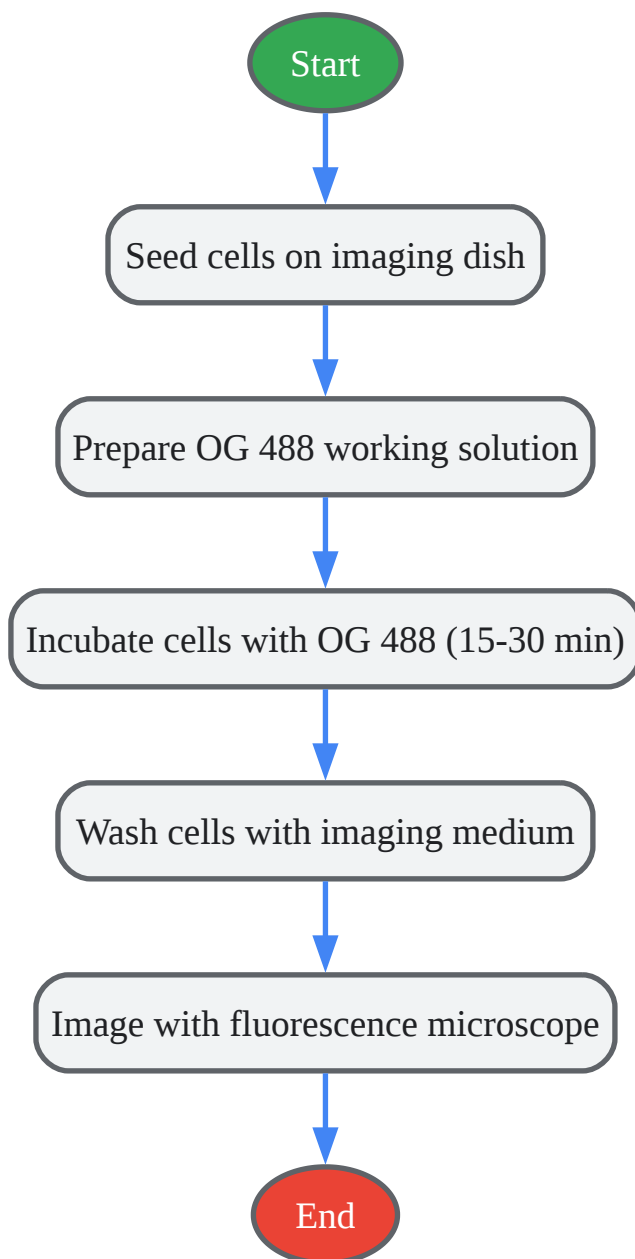
Materials:

- Oregon Green™ 488, carboxylic acid
- Dimethyl sulfoxide (DMSO), anhydrous
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Poly-D-lysine coated coverslips or imaging dishes
- Mammalian cells of interest

Protocol:

- Cell Preparation:
 - One to two days before the experiment, seed cells onto poly-D-lysine coated coverslips or imaging dishes to achieve 50-70% confluency on the day of imaging.
- Reagent Preparation:
 - Prepare a 1-10 mM stock solution of OG 488 in anhydrous DMSO. Store protected from light at -20°C.
 - On the day of the experiment, dilute the OG 488 stock solution in warm (37°C) live-cell imaging medium to a final working concentration of 1-5 µM.
- Staining:
 - Remove the culture medium from the cells and wash once with warm imaging medium.
 - Add the OG 488 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution and wash the cells two to three times with warm imaging medium.

- Imaging:
 - Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~520 nm).
 - For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.



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Workflow for live-cell imaging of acidic organelles with OG 488.

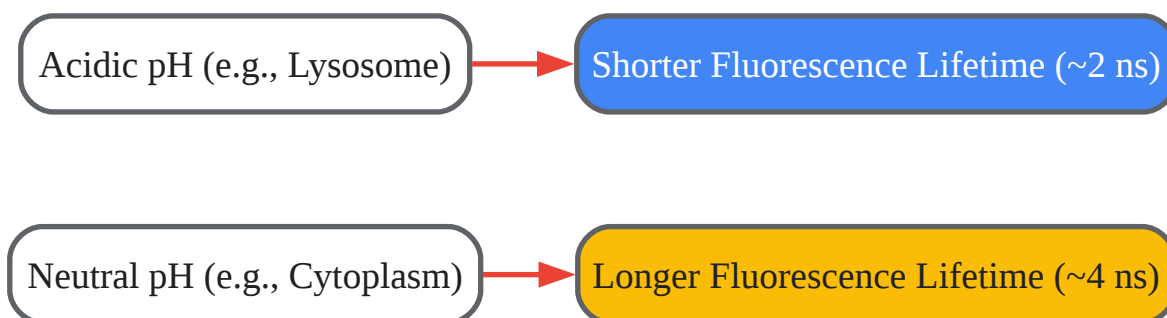
Applications in Drug Development and Research

The ability of OG 488 to report on the pH of acidic organelles makes it a valuable tool in several areas of research and drug development:

- **Lysosomotropic Drug Discovery:** Many cationic amphiphilic drugs accumulate in lysosomes, leading to potential toxicity. OG 488 can be used in high-throughput screening assays to identify compounds that disrupt lysosomal pH.
- **Autophagy Research:** Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes. OG 488 can be used to monitor the acidification of autolysosomes, a key step in this pathway.
- **Endocytosis and Phagocytosis Studies:** The internalization of extracellular material often leads to its delivery to acidic endosomes and lysosomes. OG 488 can be used to track the trafficking of cargo through these compartments.
- **Neurodegenerative Disease Research:** Lysosomal dysfunction is implicated in a number of neurodegenerative diseases. OG 488 can be used to study changes in lysosomal pH in cellular models of these diseases.

Advanced Application: Fluorescence Lifetime Imaging Microscopy (FLIM) for pH Measurement

The fluorescence lifetime of OG 488 is also pH-dependent, providing an alternative to intensity-based measurements that is less susceptible to artifacts such as photobleaching and variations in probe concentration. As the pH of the environment becomes more acidic, the fluorescence lifetime of OG 488 decreases. This relationship can be calibrated to provide quantitative measurements of pH within individual organelles.



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Relationship between pH and OG 488 fluorescence lifetime.

Conclusion

OG 488 is a versatile and robust fluorescent probe for the study of acidic organelles. Its bright fluorescence, photostability, and pH-dependent spectral properties make it an invaluable tool for researchers in a wide range of fields, from basic cell biology to drug discovery. The protocols and data provided here serve as a starting point for the successful application of OG 488 in your research.

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